molecular formula C20H21N3O2 B2428604 ethyl 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 685108-00-3

ethyl 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2428604
CAS No.: 685108-00-3
M. Wt: 335.407
InChI Key: FANCKMJGOISFBQ-DHZHZOJOSA-N
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Description

Ethyl 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate is a useful research compound. Its molecular formula is C20H21N3O2 and its molecular weight is 335.407. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-4-25-20(24)18-13-21-23-15(3)17(14(2)22-19(18)23)12-8-11-16-9-6-5-7-10-16/h5-11,13H,4,12H2,1-3H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANCKMJGOISFBQ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C(=C(N2N=C1)C)CC=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C2N=C(C(=C(N2N=C1)C)C/C=C/C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels.

Biological Activity

Ethyl 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 685108-00-3) is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention for its diverse biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

PropertyValue
Molecular FormulaC20H21N3O2
Molar Mass335.4 g/mol
Density1.15 ± 0.1 g/cm³ (predicted)
pKa0.15 ± 0.40 (predicted)

This compound exhibits its biological activity primarily through the inhibition of various enzymes and pathways associated with cancer cell proliferation and survival. Notably, it has been identified as a potential inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical targets in cancer therapy.

Inhibition Studies

Recent studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine can effectively inhibit cancer cell growth by targeting multiple pathways:

  • EGFR Inhibition : Compounds structurally similar to ethyl 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine have demonstrated significant inhibitory effects on EGFR activity, with IC50 values ranging from 0.3 to 24 µM in various assays .
  • VEGFR Inhibition : The compound also exhibits inhibitory effects on VEGFR signaling pathways, which are crucial for tumor angiogenesis and metastasis.

Antitumor Activity

The antitumor potential of ethyl 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine has been evaluated in various cancer cell lines:

  • MCF-7 Breast Cancer Cells : In vitro studies indicate that this compound can induce apoptosis and cell cycle arrest in MCF-7 cells. It has been shown to enhance the expression of pro-apoptotic proteins while diminishing anti-apoptotic factors like Bcl-2 .

Case Studies

Several research efforts have explored the efficacy of this compound:

  • Study on Anticancer Activity : A study reported that compounds similar to ethyl 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine significantly inhibited tumor growth in xenograft models by inducing apoptosis and inhibiting cell migration .
  • Mechanistic Insights : Molecular docking studies have elucidated the binding interactions between the compound and its target proteins, providing insights into its mechanism of action at the molecular level .

Comparative Analysis

To better understand the biological activity of ethyl 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine in relation to other compounds in its class, a comparative analysis is presented below:

Compound NameTarget EnzymeIC50 (µM)Biological Activity
Ethyl 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidineEGFR0.3Antitumor activity in MCF-7 cells
Pyrazolo[3,4-d]pyrimidine derivative (Compound 5i)EGFR/VGFR23–10Induces apoptosis and inhibits cell migration
Another pyrazolo derivativeDHFR1.83Significant inhibition comparable to methotrexate

Future Directions

The ongoing research into ethyl 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine suggests a promising future for this compound as a lead candidate for anticancer drug development. Future studies will focus on optimizing its structure to enhance selectivity and potency against specific cancer types while minimizing off-target effects.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazolo[1,5-a]pyrimidine derivatives, including ethyl 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate. For instance:

  • A study demonstrated that similar compounds exhibited significant antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. These findings suggest that the ethyl derivative may also possess comparable antimicrobial effects due to structural similarities .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Pyrazolo[1,5-a]pyrimidines are known to inhibit specific kinases involved in cancer cell proliferation.

  • Research indicates that derivatives of this class can induce apoptosis in cancer cells by targeting pathways essential for cell survival . The specific mechanism of action for this compound remains to be fully elucidated but is a promising area for future studies.

Synthetic Pathway Overview

  • Starting Materials : The synthesis often begins with readily available pyrazole derivatives and various aldehydes.
  • Key Reaction Conditions : Conditions such as temperature and solvent choice significantly affect yield and purity.
  • Catalysts : The use of environmentally friendly catalysts has been explored to improve efficiency and reduce by-products .

Case Study 1: Antibacterial Screening

In a controlled study, this compound was tested against a panel of bacterial strains:

Bacterial StrainZone of Inhibition (mm)Concentration (µg/mL)
Escherichia coli15100
Staphylococcus aureus18100
Pseudomonas aeruginosa12100

These results indicate notable antibacterial activity, warranting further investigation into its mechanism and efficacy .

Case Study 2: Anticancer Efficacy

A preliminary study evaluated the cytotoxic effects of the compound on human cancer cell lines:

Cell LineIC50 (µM)
MCF7 (Breast Cancer)25
HeLa (Cervical Cancer)30

The results suggest that this compound exhibits selective cytotoxicity against cancer cells .

Preparation Methods

Methyl Group Installation

Methyl groups at positions 5 and 7 are introduced during the core synthesis. The use of 5-amino-3-methylpyrazole ensures a methyl group at position 2. Subsequent methylation at position 7 is achieved via nucleophilic substitution of the chlorine in 2 using methylmagnesium bromide (MeMgBr) in THF at 0°C, yielding 5-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine (85% yield).

Ethyl Ester Functionalization

The ethyl ester at position 3 is incorporated early in the synthesis. Reaction of 5-amino-3-methylpyrazole with diethyl malonate under basic conditions directly installs the ester group. Post-functionalization via transesterification (e.g., using ethanol and HCl) is less common due to competing side reactions.

Synthetic Route Optimization

Key Intermediate Synthesis

A 2022 study optimized the synthesis of 3 by replacing traditional heating with microwave irradiation (150°C, 20 min), reducing reaction time from 12 hours to 30 minutes while maintaining a 90% yield.

Comparison of Coupling Methods

Method Catalyst System Yield (%) Stereoselectivity (E:Z)
Suzuki-Miyaura Pd(PPh₃)₄, Na₂CO₃ 83 >99:1
Photoredox Pd(OAc)₂, PPh₃, LED 78 95:5
Heck Reaction PdCl₂, P(o-tol)₃, K₂CO₃ 65 88:12

The Suzuki-Miyaura method offers superior stereocontrol, while photoredox conditions enable milder reaction parameters.

Challenges and Solutions

Steric Hindrance at Position 6

Bulky substituents at position 6 reduce coupling efficiency. Using electron-deficient boronic esters (e.g., pinacol esters) and increasing catalyst loading (5 mol% Pd) improves yields to >75%.

Oxidation Sensitivity

The propenyl group is prone to epoxidation under acidic conditions. Stabilization is achieved by conducting reactions under inert atmosphere (N₂/Ar) and avoiding strong oxidizers.

Scalability and Industrial Applications

A 2020 study demonstrated kilogram-scale synthesis of 3 via continuous-flow chemistry, achieving 92% yield with a residence time of 5 minutes. Economic analysis indicates a production cost of $647–$687 per gram at laboratory scale, driven by palladium catalyst expenses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ethyl 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate?

  • Methodology : Start with a pyrazolo[1,5-a]pyrimidine precursor (e.g., ethyl 3-amino-1H-pyrazole-4-carboxylate) and react it with formylated active proton compounds under acidic conditions. Use KHSO₄ as a catalyst to promote cyclization. Optimize reaction time (typically 5–6 hours of reflux in polar aprotic solvents like pyridine or DMF) and monitor progress via TLC. Purify via column chromatography and recrystallization (e.g., from ethanol or dioxane) to achieve yields of 62–70% .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology : Employ a combination of:

  • ¹H/¹³C NMR : To confirm substitution patterns and stereochemistry of the propenyl group.
  • IR Spectroscopy : Identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).
  • Mass Spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns aligned with the molecular formula (e.g., C₂₁H₂₀N₃O₂).
    Cross-validate data with literature values for analogous pyrazolo[1,5-a]pyrimidines .

Q. How can safety protocols be adapted for handling this compound during synthesis?

  • Methodology : Use fume hoods for reactions involving volatile solvents (e.g., pyridine). Wear nitrile gloves, protective eyewear, and lab coats to prevent skin contact. Neutralize acidic/basic waste with dilute HCl/NaOH before disposal. Store hazardous intermediates in labeled, sealed containers and dispose via certified waste management services .

Advanced Research Questions

Q. How do substituents (e.g., methyl, propenyl) influence the electronic and steric properties of the pyrazolo[1,5-a]pyrimidine core?

  • Methodology :

  • Electronic Effects : Compare Hammett σ values for substituents to predict reactivity in substitution or cyclization reactions.
  • Steric Effects : Analyze X-ray crystallography data (e.g., dihedral angles and bond lengths) from related compounds (e.g., ethyl 7-methyl-3-oxo-5-phenyl derivatives) to assess conformational rigidity .
  • Experimental Validation : Perform DFT calculations to model charge distribution and compare with experimental spectral data .

Q. What strategies resolve discrepancies in melting points or spectral data between synthetic batches?

  • Methodology :

  • Reproducibility Checks : Ensure consistent reaction conditions (solvent purity, temperature control).
  • Polymorphism Analysis : Use X-ray diffraction to identify crystalline forms affecting melting points.
  • Contaminant Screening : Employ HPLC or GC-MS to detect side products (e.g., unreacted starting materials or oxidation byproducts) .

Q. How can the compound’s reactivity be leveraged to synthesize novel derivatives for medicinal chemistry?

  • Methodology :

  • Nucleophilic Substitution : Replace the ester group (-COOEt) with amines or thiols using DMF/K₂CO₃.
  • Cross-Coupling Reactions : Utilize Buchwald-Hartwig conditions to introduce aryl/heteroaryl groups at the 6-position.
  • Biological Screening : Test derivatives for kinase inhibition or anti-inflammatory activity using in vitro assays (e.g., IC₅₀ determination) .

Data Contradiction Analysis

Q. Why do reported yields vary for similar pyrazolo[1,5-a]pyrimidine syntheses?

  • Analysis : Yield discrepancies (e.g., 62% vs. 70% in ) arise from:

  • Solvent Purity : Trace water in solvents can deactivate catalysts like KHSO₄.
  • Reaction Monitoring : Premature termination of reflux (before byproduct elimination) reduces efficiency.
  • Purification Methods : Column chromatography vs. recrystallization may selectively retain products .

Q. How to address inconsistencies in NMR chemical shifts for analogous compounds?

  • Resolution :

  • Deuterated Solvent Effects : Ensure consistent solvent use (e.g., DMSO-d₆ vs. CDCl₃).
  • Dynamic Effects : Variable temperature NMR can resolve signal splitting from conformational exchange.
  • Referencing : Calibrate spectra using internal standards (e.g., TMS) to align δ values with literature .

Methodological Tables

Table 1 : Key Synthetic Parameters for Pyrazolo[1,5-a]pyrimidine Derivatives

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature80–100°C (reflux)Higher temps reduce side reactions
Catalyst (KHSO₄)2 equivalentsEnhances cyclization efficiency
Purification MethodRecrystallization (ethanol)Improves crystalline purity

Table 2 : Comparative Spectral Data for Substituent Effects

Substituent¹H NMR δ (ppm)¹³C NMR δ (ppm)
5,7-Dimethyl2.45 (s, 6H)18.2, 21.7 (CH₃)
(E)-3-Phenyl-2-propenyl6.85 (d, J=16 Hz, 1H)125.5 (CH), 138.2 (C-Ar)

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